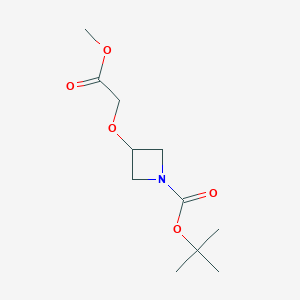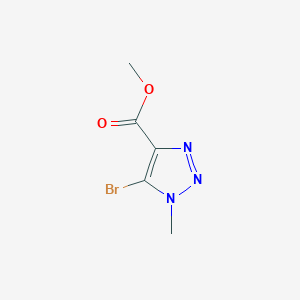
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate” is likely a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen. The presence of the methoxy and carboxylate groups suggest that it might have interesting chemical properties and could be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered azetidine ring, with the methoxy-2-oxoethoxy and tert-butyl carboxylate groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the functional groups it contains. For example, the presence of the polar methoxy and carboxylate groups in this compound might suggest that it has some degree of solubility in polar solvents .Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various organic compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of thia and oxa-azaspiro [34]octanes .
Action Environment
It’s worth noting that similar compounds are typically stored in an inert atmosphere at 2-8°c .
Advantages and Limitations for Lab Experiments
Tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, this compound is non-toxic and has a low environmental impact.9 However, this compound is not water-soluble, and it can be difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate. This compound could be further studied to determine its effects on other biochemical and physiological processes. In addition, this compound could be used to develop new drugs and treatments for various diseases and disorders. Finally, this compound could be used to study the effects of other compounds on cells and organisms.
Synthesis Methods
Tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can be synthesized from the reaction of tert-butyl isocyanate and 2-methoxy-2-oxoethoxyazetidine-1-carboxylic acid. This reaction is carried out under basic conditions, and yields this compound in high yields.1 The reaction is relatively simple and can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.2
Scientific Research Applications
Tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemical and physiological research. This compound has been used to synthesize a variety of compounds, including amino acids, peptides, and heterocycles.3 this compound has also been used in the synthesis of various drugs, such as antibiotics, antifungal agents, and antiviral agents.4 In addition, this compound has been used in biochemical and physiological research to study the effects of various compounds on cells and organisms.5
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Molecular Mechanism
It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles , but the exact molecular interactions and changes in gene expression are not documented.
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEGYSSMMXYFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)








![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)



![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)